molecular formula C11H9NO2S B1380903 5-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 864437-46-7

5-Benzyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1380903
CAS No.: 864437-46-7
M. Wt: 219.26 g/mol
InChI Key: HVKBEODEJZOBGK-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-thiazole-4-carboxylic acid (CAS 864437-46-7) is a high-purity organic compound supplied as a solid powder for life science and materials research[CITATION]. It features a thiazole ring core, a privileged structure in medicinal chemistry that is present in more than 18 FDA-approved drugs[CITATION]. The benzyl and carboxylic acid functional groups on the thiazole scaffold make it a versatile building block for designing novel bioactive molecules, particularly in anticancer drug discovery[CITATION]. Researchers value this compound as a key synthetic intermediate for creating potential chemotherapeutic agents. Scientific literature demonstrates that thiazole-4-carboxylic acid derivatives are studied as potent scaffolds in the development of novel antitumor agents[CITATION]. The structural motif of hybridizing a thiazole ring with a carboxylic acid pharmacophore is a recognized strategy to expand the spectrum of biological activity and develop more effective targeted therapies[CITATION]. This compound is strictly for research purposes in laboratory settings. It is not for diagnostic or therapeutic use in humans, nor for personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

5-benzyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKBEODEJZOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864437-46-7
Record name 5-benzyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis via Thiazole Ring Formation

One common approach to synthesizing thiazole derivatives involves the reaction of a suitable aldehyde or ketone with a sulfur-containing compound, such as thioformamide or thiourea, followed by cyclization. However, specific methods for this compound may involve more tailored starting materials and conditions.

Benzyl Group Introduction

The introduction of a benzyl group typically involves a nucleophilic substitution or a cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be used to attach a benzyl group to a thiazole ring if a suitable leaving group is present.

Carboxylic Acid Functionality

The carboxylic acid group can be introduced through hydrolysis of an ester precursor or by oxidation of an aldehyde group. The choice of method depends on the availability of starting materials and the desired yield and purity.

Detailed Synthetic Routes

While specific literature on the synthesis of this compound is limited, related compounds can provide insights into potential synthetic strategies.

General Synthetic Strategy

Example Synthetic Route

Step Reaction Conditions Product
1 Pyruvic acid bromination Br2, CH2Cl2 Bromopyruvic acid
2 Cyclization with thioformamide Thioformamide, EtOH, reflux Thiazole-4-carboxylic acid ethyl ester
3 Suzuki-Miyaura coupling Benzyl boronic acid, Pd(OAc)2/Xantphos, NMM, toluene 5-Benzylthiazole-4-carboxylic acid ethyl ester
4 Hydrolysis LiOH, MeOH/H2O, 0°C This compound

Challenges and Considerations

  • Yield and Purity : Each step in the synthesis can affect the overall yield and purity of the final product. Optimization of reaction conditions is crucial.
  • Environmental Impact : The use of halogenated solvents and reagents can pose environmental concerns. Greener alternatives should be considered where possible.
  • Scalability : The method should be scalable for industrial applications while maintaining efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antioxidant properties. A study focusing on similar thiazole derivatives demonstrated their effectiveness as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The incorporation of benzyl groups in thiazole structures has been shown to enhance these activities, suggesting that 5-benzyl-1,3-thiazole-4-carboxylic acid could similarly contribute to antioxidant defenses by scavenging free radicals and inhibiting oxidative stress .

1.2 Enzyme Inhibition

The compound's structural characteristics allow it to interact effectively with various enzymes. For instance, studies have explored the synthesis of thiazole derivatives that act as xanthine oxidase inhibitors, with promising results indicating potential therapeutic applications in treating oxidative stress-related diseases . The binding affinity of these compounds to enzyme active sites has been investigated using molecular docking studies, showing favorable interactions that could be leveraged for drug development.

Biochemical Applications

2.1 Peptide Synthesis

This compound can serve as a building block in peptide synthesis. Its carboxylic acid functional group allows it to participate in coupling reactions essential for forming peptide bonds. This application is particularly relevant in the development of biologically active peptides used in pharmaceuticals and research .

2.2 Organic Buffers

The compound has been utilized as an organic buffer in biochemical assays, providing stability and maintaining pH levels crucial for various enzymatic reactions. Its role as a buffer enhances the reliability of experimental results, particularly in biological systems where pH fluctuations can significantly impact enzyme activity .

Material Science

3.1 Polymer Chemistry

In material science, thiazole derivatives like this compound have been explored for their potential use in polymer chemistry. The compound's ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Studies and Research Findings

Study Focus Findings
Study on Thiazole Derivatives Antioxidant and enzyme inhibitionIdentified several derivatives with potent xanthine oxidase inhibitory activity; suggested structural modifications for enhanced efficacy.
Peptide Synthesis Research Role in peptide couplingDemonstrated effective use of thiazole derivatives in synthesizing biologically active peptides; highlighted versatility in biochemical applications.
Polymer Applications Material propertiesExplored the incorporation of thiazole compounds into polymer matrices; reported improvements in thermal and mechanical properties.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Benzyl vs. Halogenated Aromatic Groups : The benzyl group in this compound contributes to greater lipophilicity compared to halogenated derivatives like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid. This property may enhance bioavailability in drug design .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) in the compound from increases acidity at the carboxylic acid position (pKa ~2–3), whereas the benzyl group (electron-donating) in the target compound may slightly reduce acidity .
  • Steric and Positional Variations: The placement of substituents significantly impacts reactivity.

Thermal Stability

The high melting point (206–207°C) of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid suggests stronger intermolecular forces (e.g., dipole-dipole interactions from the chlorine atom) compared to the benzyl-substituted derivative, where such data are unavailable .

Biological Activity

5-Benzyl-1,3-thiazole-4-carboxylic acid (CAS No. 864437-46-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by relevant research findings and data.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as promising anticancer agents.

Key Findings:

  • In vitro Studies: A study reported that N-acylated derivatives of 5-benzyl-1,3-thiazole demonstrated significant growth inhibition against various cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. The most potent compound exhibited an IC50 value of 2.01 µM against HT29 cells .
  • Selectivity: These compounds showed selective action towards glioblastoma and melanoma cells while displaying low toxicity to normal cells, indicating a favorable therapeutic index .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Selectivity
N-acylated derivative 1A549Not reportedModerate
N-acylated derivative 2HeLaNot reportedModerate
N-acylated derivative 3HT292.01High
N-acylated derivative 4Karpas299Not reportedModerate

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly in relation to its mechanism of action against Gram-positive bacteria.

Research Insights:

  • Mechanism of Action: The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This inhibition can lead to bactericidal effects against various pathogens.

Table 2: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus (MRSA)<10 µg/mLEffective
Escherichia coliNot reportedModerate
Streptococcus pneumoniaeNot reportedEffective

Antiviral Activity

In addition to anticancer and antibacterial properties, preliminary studies suggest potential antiviral activity against influenza virus.

Findings:

  • In Silico Studies: Computational modeling has indicated that derivatives of 5-benzyl-1,3-thiazole could act as inhibitors of neuraminidase, an enzyme critical for viral replication. The models showed promising results for developing new anti-influenza agents .

Case Studies

Several case studies further illustrate the biological efficacy of this compound:

  • Case Study 1: In a study involving human glioblastoma U251 cells and melanoma WM793 cells, the compound exhibited significant apoptotic activity while sparing normal fibroblast cells .
  • Case Study 2: A series of derivatives were synthesized and evaluated for their pharmacokinetic profiles in murine models, demonstrating good solubility and bioavailability along with notable antitumor efficacy in vivo .

Q & A

Q. What synthetic strategies are recommended for obtaining 5-Benzyl-1,3-thiazole-4-carboxylic acid with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous thiazole derivatives, protocols include:

Coupling Reactions : Use Suzuki-Miyaura coupling for benzyl group introduction, employing Pd(PPh₃)₄ as a catalyst and arylboronic acids under reflux in methanol/water mixtures (yield ~55-82%) .

Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thioureas in ethanol under reflux .

Ester Hydrolysis : Conversion of ester precursors (e.g., ethyl 4-methylthiazole-5-carboxylate analogs) to carboxylic acids using NaOH or H₂SO₄ in aqueous conditions .
Critical Parameters : Optimize reaction time, temperature, and catalyst loading. Monitor progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • X-ray Crystallography : Resolve single-crystal structures to determine bond lengths and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.053) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature. For example, aromatic protons in benzyl groups appear at δ 7.2–7.4 ppm, while thiazole protons resonate at δ 8.1–8.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₁NO₂S requires [M+H]⁺ = 240.0452) .

Q. What analytical methods are effective for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is acceptable for most studies .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S ratios (e.g., C 73.20% vs. 73.00% for C₁₈H₁₇NO₃) .
  • Melting Point : A sharp mp range (e.g., 154–158°C for analogs) indicates purity .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound as a tyrosinase inhibitor?

  • Methodological Answer :

Enzyme Assays : Measure inhibition kinetics using mushroom tyrosinase and L-DOPA as substrate. Calculate IC₅₀ values via dose-response curves .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with tyrosinase active sites (PDB: 2Y9X) .

SAR Analysis : Modify substituents (e.g., benzyl vs. phenyl groups) to correlate structural changes with inhibitory activity .

Q. What computational approaches are suitable for studying the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine adsorption energy on silica or cellulose surfaces .
  • Molecular Dynamics (MD) : Simulate interactions under ambient conditions (25°C, 1 atm) to study surface diffusion and aggregation .
  • Microspectroscopic Imaging : Validate predictions using AFM or Raman microscopy .

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., HRMS or elemental analysis)?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistency across triplicate runs.
  • Calibrate Instruments : Verify MS and elemental analyzer accuracy with certified standards .
  • Consider Isotopes : Account for natural isotope abundance in HRMS (e.g., ³⁴S in sulfur-containing compounds) .

Q. What strategies can optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce bioisosteres (e.g., triazoles replacing thiazoles) to enhance solubility or binding .
  • In Vitro Testing : Screen against target cell lines (e.g., antifungal activity via microdilution assays) .
  • Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-Benzyl-1,3-thiazole-4-carboxylic acid

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